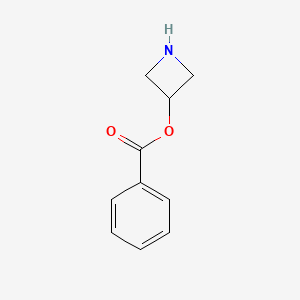

azetidin-3-yl benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMYWVLACJWVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Four Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are crucial building blocks in modern organic synthesis and medicinal chemistry. rsc.orgnih.gov Their importance stems from their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. nih.govrsc.org The incorporation of these strained ring systems can impart unique conformational constraints and physicochemical properties to larger molecules, often leading to enhanced biological activity or improved pharmacokinetic profiles. longdom.orgnih.gov

The synthesis of these heterocycles is an active area of research, with methods broadly categorized into cyclizations and cycloadditions. rsc.org Advances in synthetic methodologies, including C-H functionalization, ring contraction, and metal-catalyzed reactions, have expanded the accessibility and diversity of substituted azetidines. rsc.orgrsc.org The inherent ring strain of azetidines, while making their synthesis challenging, also drives their unique reactivity, allowing for selective ring-opening and functionalization reactions. rsc.orgrsc.org This reactivity makes them valuable precursors for the synthesis of more complex nitrogen-containing compounds. nih.gov

Unique Structural and Reactivity Characteristics of Azetidine Derivatives

Azetidine (B1206935) derivatives possess distinct structural and reactivity characteristics primarily attributed to their four-membered ring structure, which includes one nitrogen atom. solubilityofthings.com This small ring size results in considerable ring strain, which is a driving force for their reactivity. rsc.orgrsc.org However, azetidines are significantly more stable than their three-membered counterparts, aziridines, making them easier to handle while still offering unique, triggerable reactivity under appropriate conditions. rsc.orgrsc.org

The reactivity of azetidines is characterized by their participation in various chemical transformations, including nucleophilic substitution and ring-opening reactions. solubilityofthings.com The nitrogen atom imparts a hydrophilic nature to the molecule and can be a site for substitution. solubilityofthings.com Furthermore, recent advances have enabled direct and stereoselective C(sp3)–H functionalization, diastereoselective alkylation, and other modifications to the azetidine core, highlighting the growing arsenal (B13267) of reactions available for their derivatization. rsc.org The ability to incorporate an azetidine ring into a molecule can enhance metabolic stability and improve binding interactions with biological targets. longdom.org

Research Trajectory of Azetidine Containing Esters, with a Focus on Azetidin 3 Yl Benzoate and Its Derivatives

Direct Synthesis of this compound

The final step in producing this compound is the formation of an ester linkage between the 3-hydroxy group of an azetidin-3-ol (B1332694) precursor and benzoic acid. This transformation is typically achieved through standard esterification or transesterification reactions. The choice of method often depends on the nature of the protecting group on the azetidine nitrogen, which is crucial for preventing side reactions and ensuring stability.

Esterification Reactions of Azetidin-3-ols

The most direct route to this compound is the esterification of an appropriately N-protected azetidin-3-ol with benzoic acid or a reactive benzoic acid derivative. Standard esterification protocols, such as the Steglich or Fischer esterification, can be employed. More commonly, for sensitive substrates like azetidines, coupling agents or the use of activated benzoic acid derivatives like benzoyl chloride are preferred.

For instance, a common strategy involves the reaction of an N-protected azetidin-3-ol, such as N-Boc-azetidin-3-ol or N-benzyl-azetidin-3-ol, with benzoyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Another approach involves the reaction with other sulfonyl chlorides, such as methanesulfonyl chloride, which suggests that similar reactivity can be expected with benzoyl chloride to form the corresponding benzoate ester. researchgate.net The reaction of commercially available 1-benzhydrylazetidin-3-ol (B14779) with methanesulfonyl chloride in the presence of triethylamine proceeds efficiently, indicating the viability of this pathway for acylation of the 3-hydroxy group. researchgate.net

The reaction conditions for these esterification reactions are generally mild to avoid degradation or ring-opening of the strained azetidine ring.

Table 1: Representative Esterification Conditions

| N-Protecting Group | Reagents | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Benzoyl chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |

| Benzhydryl (Bh) | Benzoic acid, DCC, DMAP | - | Dichloromethane (DCM) | Room temperature |

| Benzyl (B1604629) (Bn) | Benzoyl chloride | Pyridine | Pyridine | Room temperature |

Transesterification Methodologies for Benzoate Formation

Transesterification represents an alternative method for the synthesis of this compound. masterorganicchemistry.com This process involves the conversion of one ester into another by reacting it with an alcohol, in this case, N-protected azetidin-3-ol. masterorganicchemistry.com While less direct than esterification, it can be advantageous under certain conditions, particularly when starting from a readily available benzoate ester like methyl benzoate.

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification : The reaction is initiated by protonation of the carbonyl oxygen of the starting ester (e.g., methyl benzoate), which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of the N-protected azetidin-3-ol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of the original alcohol (e.g., methanol), the desired this compound is formed. masterorganicchemistry.com To drive the reaction to completion, it is often necessary to remove the alcohol byproduct (e.g., by distillation).

Base-catalyzed transesterification : This method involves a nucleophilic acyl substitution mechanism. A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium azetidin-3-oxide), attacks the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxide (e.g., methoxide) to yield the final product. masterorganicchemistry.com

Synthesis of Azetidin-3-ol Precursors

The availability of N-protected azetidin-3-ol is the critical prerequisite for the synthesis of this compound. The construction of this strained four-membered heterocyclic alcohol is a non-trivial synthetic challenge that has been addressed through various cyclization strategies.

Cyclization Strategies for Azetidine Ring Formation at the C-3 Position

The formation of the azetidine ring, particularly with a hydroxyl group at the C-3 position, is most commonly achieved through intramolecular cyclization reactions of appropriately functionalized acyclic precursors. Intermolecular approaches, while less common for this specific substitution pattern, also offer viable routes.

Intramolecular SN2 reactions are a cornerstone for forming the azetidine ring. nih.gov This strategy typically involves a γ-amino alcohol derivative where the hydroxyl group is converted into a good leaving group (e.g., halide, mesylate, tosylate), which is then displaced by the nitrogen atom.

A widely used and efficient method starts from epichlorohydrin (B41342) and a primary amine. researchgate.netcdnsciencepub.comnih.gov The initial reaction involves the nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the chlorine atom. For example, reacting benzylamine (B48309) with epichlorohydrin yields 1-benzyl-3-chloro-2-propanol, which upon treatment with a base undergoes cyclization to form 1-benzylazetidin-3-ol. nih.gov A similar one-pot process using benzhydrylamine has been developed on a multi-kilogram scale, achieving an 80% yield without the need for chromatography. researchgate.net

Another powerful approach is the lanthanide-catalyzed intramolecular aminolysis of epoxides. nih.gov For example, La(OTf)₃ has been shown to effectively catalyze the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, affording the corresponding azetidin-3-ol in high yield. nih.gov This method is notable for its high regioselectivity and tolerance of various functional groups. nih.gov

Microwave-assisted intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride has also been reported for the enantioselective synthesis of substituted azetidines. rsc.org

Table 2: Key Intramolecular Cyclization Methods for Azetidin-3-ols

| Starting Materials | Key Reagents/Catalysts | Product | Key Features |

|---|---|---|---|

| Primary Amine + Epichlorohydrin | Base (e.g., Na₂CO₃) | N-substituted azetidin-3-ol | High-yielding, scalable, often one-pot. researchgate.netnih.gov |

| cis-3,4-Epoxy amine | La(OTf)₃ | N-substituted azetidin-3-ol | High regioselectivity, catalytic. nih.gov |

| γ-amino alcohol | Tosyl chloride, Microwave | N,C-substituted azetidine | Enantioselective potential. rsc.org |

Intermolecular [2+2] photocycloaddition reactions, specifically the aza Paternò-Büchi reaction, provide a direct method for constructing the azetidine skeleton from an imine and an alkene. nih.govresearchgate.netrsc.org This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered ring. rsc.org

Historically, these reactions have been challenging due to competing E/Z isomerization of the excited imine and have often required UV light. rsc.orgresearchgate.net However, recent advancements have enabled these cycloadditions to proceed under visible light using photocatalysts. nih.gov For example, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed using 2-isoxazoline-3-carboxylates as the oxime component and a commercially available iridium photocatalyst. nih.gov This method is characterized by its operational simplicity, mild conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. nih.gov The resulting cycloadducts can then be further manipulated to yield azetidin-3-ol derivatives.

While powerful for generating functionalized azetidines, the direct synthesis of azetidin-3-ol via this method requires careful selection of the alkene and imine components to ensure the correct substitution pattern on the resulting ring. The hydroxyl group or a precursor is typically introduced as part of the alkene or imine starting material.

Ring Expansion Methodologies (e.g., from Aziridines)

The construction of the azetidine core can be achieved through the one-carbon ring expansion of readily available aziridines. nih.gov This strategy leverages the inherent ring strain of aziridines, making them valuable building blocks for larger heterocyclic systems. arkat-usa.orgresearchgate.net The reactivity of the aziridine (B145994) ring is significantly influenced by the substituents present, with strong electron-withdrawing groups on the nitrogen atom activating the ring for transformation. arkat-usa.org

A prominent method for this transformation is the Current time information in Bangalore, IN.elsevierpure.com-Stevens rearrangement. This reaction can be initiated by forming an aziridinium (B1262131) ylide, which then rearranges to the one-carbon homologated azetidine. nih.gov A significant challenge in this approach is controlling the reaction pathway, as the reactive aziridinium ylide intermediate can also undergo competing reactions, such as the cheletropic extrusion of an olefin. nih.govacs.org

Recent advancements have employed biocatalysis to overcome these selectivity challenges. Laboratory-evolved variants of cytochrome P450 enzymes have been engineered to function as "carbene transferases." nih.govacs.org These biocatalysts can mediate the ring expansion of aziridines with exceptional control. For instance, a variant known as P411-AzetS has been shown to catalyze the reaction with nearly perfect enantioselectivity (99:1 er), effectively suppressing the undesired cheletropic extrusion pathway and favoring the Current time information in Bangalore, IN.elsevierpure.com-Stevens rearrangement. nih.gov This enzymatic approach has proven effective for various substrates, including those bearing aromatic and thiophene (B33073) groups. nih.gov

Table 1: Examples of Biocatalytic Aziridine Ring Expansion

| Starting Aziridine | Product Azetidine | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| N-Boc-2-phenylaziridine | N-Boc-2-phenylazetidine | 67% (isolated) | 99:1 |

Data sourced from studies on engineered cytochrome P450 enzymes. nih.gov

Stereoselective Synthesis of Azetidin-3-ol Scaffolds

The direct synthesis of the azetidin-3-ol scaffold, the immediate precursor for esterification, requires methods that precisely control stereochemistry.

One effective strategy involves the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov This method bypasses the need for potentially hazardous diazo intermediates and provides a flexible route to chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov These chiral ketones can then be stereoselectively reduced to the corresponding azetidin-3-ols. The use of a t-butanesulfonyl protecting group is advantageous as it can be removed under acidic conditions after the core structure is formed. nih.gov

Another approach focuses on the regio- and stereoselective alkylation of azetidin-3-one (B1332698) derivatives. For example, 1-benzhydryl-2-methoxymethylazetidin-3-one can be converted to its imine, which then undergoes alkylation under kinetic control. researchgate.net Subsequent hydrolysis of the imine yields 4-alkyl-azetidin-3-ones where the C-2 and C-4 substituents are in a cis configuration. The final reduction of the carbonyl group produces the corresponding cis-4-alkyl-azetidin-3-ols. researchgate.net

Furthermore, the functionalization of N-thiopivaloylazetidin-3-ol via α-lithiation and subsequent trapping with an electrophile provides access to a variety of 2-substituted 3-hydroxyazetidines. acs.org This method generally exhibits good trans-diastereoselectivity for most electrophiles, allowing for the controlled introduction of substituents on the azetidine ring. acs.org

Functionalization of Azetidin-3-one Intermediates (e.g., Horner-Wadsworth-Emmons Reaction, Aza-Michael Addition)

Azetidin-3-one serves as a versatile intermediate that can be functionalized through various carbon-carbon and carbon-nitrogen bond-forming reactions to build more complex azetidine derivatives, which can subsequently be converted to the desired azetidin-3-ol.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for converting ketones into alkenes with high stereocontrol, predominantly forming the E-isomer. mdpi.comwikipedia.orgresearchgate.net In the context of azetidine synthesis, N-Boc-azetidin-3-one can be reacted with a phosphonate (B1237965) carbanion, such as that generated from methyl 2-(dimethoxyphosphoryl)acetate. mdpi.comnih.govresearchgate.net This olefination reaction produces methyl (N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester, which is a key intermediate for further functionalization. mdpi.comnih.gov The reaction is typically performed using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comnih.gov

Aza-Michael Addition: The α,β-unsaturated ester generated from the HWE reaction is an ideal Michael acceptor for aza-Michael addition. mdpi.comresearchgate.net This powerful C-N bond-forming strategy involves the conjugate addition of a nitrogen nucleophile to the electron-deficient alkene. researchgate.net A wide range of NH-heterocycles, including both aromatic (e.g., pyrazole, indazole) and aliphatic amines (e.g., azetidine, pyrrolidine), can be used as nucleophiles. mdpi.comnih.govresearchgate.netresearchgate.net For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with 1H-pyrazole in the presence of DBU yields the corresponding 3-(pyrazol-1-yl)azetidine adduct. mdpi.com This two-step sequence (HWE followed by aza-Michael addition) provides a highly efficient route to functionalized 3-substituted azetidines. mdpi.comnih.gov

Table 2: Two-Step Functionalization of Azetidin-3-one

| Step | Reaction | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | Not specified |

| 2 | Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate, 1H-Pyrazole, DBU | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | 83% |

Data sourced from a study on the synthesis of heterocyclic amino acid derivatives. mdpi.com

Preparation of Benzoate Moieties for Esterification

The final step in synthesizing this compound is the esterification of the azetidin-3-ol scaffold with a suitable benzoic acid derivative. This requires the preparation of either substituted benzoic acids or their activated forms to facilitate the reaction.

Synthesis of Substituted Benzoic Acids and Activated Derivatives

Substituted benzoic acids can be prepared through various oxidative methods. A straightforward approach involves the oxidation of the corresponding benzyl alcohols. researchgate.net For the subsequent esterification, particularly with sterically hindered or less reactive alcohols, the carboxylic acid often needs to be activated.

A common activation method is the conversion of the benzoic acid to a more reactive species, such as a benzoic anhydride (B1165640). Aromatic carboxylic anhydrides can act as highly functional and stable condensation reagents. tcichemicals.com The reactivity and selectivity of these anhydrides can be tuned by substituents on the aromatic ring. For instance, introducing a strong electron-withdrawing group, such as a trifluoromethyl group at the 4-position (resulting in 4-(Trifluoromethyl)benzoic anhydride, TFBA), significantly enhances the reaction rate for esterification when used with a nucleophilic catalyst. tcichemicals.com

Alternatively, traditional methods like Fischer esterification, which involves reacting the carboxylic acid directly with the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed. usm.myresearchgate.net Modern variations of this method may use microwave irradiation to reduce reaction times and improve yields, although careful control is needed to manage the reaction equilibrium in a closed-vessel system. usm.my Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offer a solvent-free and reusable option for the esterification of substituted benzoic acids with various alcohols. ijstr.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azetidin-3-ol |

| Aziridine |

| N-Boc-2-phenylaziridine |

| N-Boc-2-phenylazetidine |

| N-Boc-2-(thiophen-2-yl)aziridine |

| N-Boc-2-(thiophen-2-yl)azetidine |

| Azetidin-3-one |

| N-propargylsulfonamide |

| t-Butanesulfonyl |

| 1-Benzhydryl-2-methoxymethylazetidin-3-one |

| N-Thiopivaloylazetidin-3-ol |

| N-Boc-azetidin-3-one |

| Methyl 2-(dimethoxyphosphoryl)acetate |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Methyl (N-Boc-azetidin-3-ylidene)acetate |

| 1H-Pyrazole |

| Indazole |

| Pyrrolidine (B122466) |

| Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate |

| Methyl (1-Boc-1,3'-biazetidin-3-yl)acetate |

| Benzoic acid |

| Benzyl alcohol |

| Benzoic anhydride |

| 4-(Trifluoromethyl)benzoic anhydride (TFBA) |

Reactivity of the Azetidine Ring System in this compound

The significant ring strain of the azetidine heterocycle, estimated at approximately 25 kcal/mol, is a primary driver of its reactivity. researchgate.net This inherent strain facilitates reactions that lead to ring-opening or rearrangement, providing pathways to more complex molecular architectures. Furthermore, the secondary amine within the ring is a nucleophilic and basic center, allowing for a variety of functionalization reactions.

Nucleophilic Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring in its neutral state is relatively stable and less reactive than its three-membered aziridine counterpart. ambeed.com To enhance its reactivity towards nucleophiles, the ring nitrogen is typically activated. A common strategy involves protonation or, more frequently, alkylation to form a quaternary azetidinium salt. magtech.com.cnnih.gov This transformation creates a highly electrophilic system, making the ring susceptible to cleavage by a wide range of nucleophiles.

In the case of this compound, the secondary amine can be converted to an N-alkyl or N-benzyl azetidinium ion. Nucleophilic attack on this activated intermediate generally proceeds via an SN2 mechanism. The regioselectivity of the attack—whether it occurs at the C2 or C4 position—is governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net For an unsubstituted azetidinium ring, the attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn The ring-opening yields a γ-substituted propyl amine, a valuable linear scaffold for further synthesis.

The von Braun reaction, employing cyanogen (B1215507) bromide, represents another method for ring cleavage, reacting with the tertiary amine of an N-alkylated this compound to produce a 3-bromo N-alkyl cyanamide. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidine Systems This table illustrates the general reactivity of azetidinium ions with various nucleophiles, which is applicable to derivatives of this compound.

| Activating Group (on N) | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Methyl | Azide (N3-) | γ-Azido amine | researchgate.netresearchgate.net |

| Benzyl | Acetate (B1210297) (AcO-) | γ-Amino acetate ester | researchgate.netresearchgate.net |

| Methyl | Cyanide (CN-) | γ-Amino nitrile | researchgate.net |

| Alkyl | Phenols | γ-Amino ether | researchgate.netresearchgate.net |

| Benzyl | Benzylamine | 1,3-Diamine | researchgate.net |

Ring-Expansion Transformations

The strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, leading to the formation of larger, more stable heterocyclic systems such as pyrrolidines (5-membered) and azepanes (7-membered). researchgate.net A common strategy involves intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group. For a derivative of this compound, this could be achieved by first functionalizing the nitrogen and then introducing a side chain.

A more direct approach involves the intramolecular rearrangement of a bicyclic azetidinium intermediate. For example, an azetidine derivative with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation to form a bicyclo[3.2.0]heptane system, which is then opened by an external nucleophile to yield a mixture of pyrrolidine and azepane rings. researchgate.net The product distribution is dependent on the substitution pattern and the nucleophile used. researchgate.net

Functional Group Transformations on the Azetidine Nitrogen Atom

The secondary amine of this compound is a versatile handle for introducing a variety of substituents. These transformations typically leave the core azetidine ring intact.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination. This reaction is fundamental for preparing the azetidinium ions required for nucleophilic ring-opening or for installing specific N-substituents to modulate biological activity. nih.govrsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylazetidines. The resulting amide bond can influence the conformation and electronic properties of the ring. N-acylated azetidines can serve as precursors to ketones via the addition of organometallic reagents, which proceed through stable tetrahedral intermediates stabilized by the strained ring. rsc.org

N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base provides N-sulfonylated azetidines. The sulfonyl group is a strong electron-withdrawing group that can alter the reactivity of the ring and is often used as a protecting group.

Aza-Michael Addition: The nucleophilic nitrogen can participate in Michael additions to α,β-unsaturated esters, such as methyl 2-(azetidin-3-ylidene)acetate, to create more complex azetidine-containing structures. nih.govmdpi.com

Reactions at the Benzoate Ester Moiety

The benzoate ester portion of the molecule undergoes reactions characteristic of aromatic esters, including cleavage at the ester linkage and modification of the phenyl ring.

Hydrolysis and Transesterification Reactions

The ester bond of this compound can be cleaved under hydrolytic or transesterification conditions.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester, yielding 3-hydroxyazetidine and benzoic acid. liverpool.ac.uk This reaction is often a key step in synthetic routes where the benzoate group is used as a protecting group for the 3-hydroxyazetidine core.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the benzoate group can be exchanged for a different ester group. evitachem.comresearchgate.net This allows for the modification of the ester functionality without altering the azetidine ring.

Modifications of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)

The phenyl ring of the benzoate group can be functionalized through various aromatic chemistry reactions.

Electrophilic Aromatic Substitution (EAS): The ester group (-COOR) is an electron-withdrawing and deactivating substituent. scribd.com It directs incoming electrophiles to the meta position of the aromatic ring. ucalgary.ca A classic example is the nitration of a benzoate ester using a mixture of nitric acid and sulfuric acid, which selectively produces the meta-nitro derivative. scribd.comaiinmr.comyoutube.com The reaction must typically be cooled to prevent side reactions. grabmyessay.com

Table 2: Electrophilic Aromatic Substitution on Benzoate Esters This table shows the expected outcome for EAS on the benzoate moiety of this compound, based on the known reactivity of analogous compounds like methyl benzoate.

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Azetidin-3-yl 3-nitrobenzoate | scribd.comaiinmr.com |

| Bromination | Br2, FeBr3 | Azetidin-3-yl 3-bromobenzoate | ucalgary.ca |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Azetidin-3-yl 3-acylbenzoate | ucalgary.ca |

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions have enabled the use of aryl esters as electrophiles. nih.gov Depending on the catalytic system (typically palladium or nickel-based) and reaction conditions, two distinct modes of reactivity are possible for the benzoate moiety:

C(acyl)–O Cleavage: This pathway involves the oxidative addition of the metal catalyst into the bond between the carbonyl carbon and the aryloxy oxygen. Coupling with an organoboron reagent (Suzuki-Miyaura coupling) yields a ketone. nih.govnih.gov Coupling with an amine (Buchwald-Hartwig amination) produces an amide. researchgate.net This is a powerful method for converting the ester into other carbonyl-containing functional groups.

C(aryl)–O Cleavage: This less common but achievable pathway involves cleavage of the bond between the aromatic ring and the ester oxygen. This "decarbonylative" coupling results in the substitution of the entire ester group with the incoming nucleophile.

The choice of catalyst, particularly the ligand (e.g., N-heterocyclic carbenes vs. phosphines), is crucial in directing the selectivity between these pathways. nih.govnih.gov

Strategic Functionalization for Advanced Organic Synthesis

The functionalization of the this compound scaffold can be strategically directed to introduce molecular complexity and diversity. This is often achieved by targeting the ring's carbon and nitrogen atoms for further substitution, enabling the construction of intricate three-dimensional structures essential for biological activity.

Introduction of Additional Stereocenters within the this compound Scaffold

The controlled introduction of new stereocenters onto the azetidine ring is a critical strategy for exploring new chemical space and refining the pharmacological properties of lead compounds. The stereochemistry of substituents on the azetidine ring can significantly influence binding affinity and efficacy.

Several stereoselective methods can be applied to the this compound scaffold to generate derivatives with multiple, well-defined chiral centers. One such approach involves the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which produces highly substituted methylene azetidines with excellent stereoselectivity. nih.govscispace.com This method allows for the creation of vicinal tertiary-quaternary and even quaternary-quaternary stereocenters on the azetidine ring. nih.govscispace.com The resulting methylene group also serves as a synthetic handle for further modifications, such as hydrogenation or C-C bond formation, to introduce another stereocenter with high selectivity. nih.gov

Another powerful strategy is the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. This method provides a flexible and efficient route to chiral azetidin-3-ones, which are direct precursors to functionalized azetidines like this compound. nih.govnih.gov By starting with chiral N-propargylsulfonamides, the resulting azetidine derivatives can be synthesized with very high enantiomeric excess. nih.govnih.gov Subsequent reduction and esterification would yield the target scaffold with controlled stereochemistry.

Furthermore, leveraging the strain of the azetidine ring, strain-release functionalizations can be employed. For instance, the reaction of azabicyclo[1.1.0]butanes (ABBs), highly strained precursors to azetidines, with various radical intermediates allows for the installation of complex functional groups and the creation of fully substituted carbon centers. chemrxiv.org This photocatalytic method enables the construction of a nitrogen-sulfur bond while simultaneously installing another atom at the C3 position, securing two defined exit vectors for further diversification. chemrxiv.org

| Methodology | Key Reagents/Catalysts | Type of Stereocenter(s) Introduced | Key Features | Reference |

|---|---|---|---|---|

| [3+1] Ring Expansion | Rhodium-bound carbenes, Methylene aziridines | Vicinal tertiary-quaternary; Quaternary-quaternary | Excellent regio- and stereoselectivity; chirality is transferred efficiently from substrate to product. | nih.govscispace.com |

| Gold-Catalyzed Alkyne Oxidation | Gold catalyst, N-propargylsulfonamides, Oxidant (e.g., 8-ethylquinoline (B27807) N-oxide) | Single or multiple stereocenters depending on substrate | Bypasses toxic diazo intermediates; flexible for preparing 2,2-disubstituted derivatives. | nih.gov |

| Radical Strain-Release Photocatalysis | Azabicyclo[1.1.0]butanes (ABBs), Organic photosensitizer, Sulfonylimine precursors | Hindered fully substituted carbon center at C3 | Mild, visible-light-driven process; allows for double functionalization in a single step. | chemrxiv.org |

| Intramolecular Aminolysis of Epoxy Amines | Lanthanoid (III) trifluoromethanesulfonate (B1224126) (e.g., La(OTf)3) | Contiguous chiral centers | High yields and regioselectivity; tolerant of acid-sensitive and Lewis basic functional groups. | frontiersin.org |

Derivatization for Combinatorial Library Generation and Scaffold Diversification

This compound is an ideal starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening. nih.gov The functional handles on the azetidine ring—namely the nitrogen atom and the positions adjacent to the benzoate group—allow for systematic derivatization to generate large combinatorial libraries.

A key approach involves the synthesis and diversification of a densely functionalized azetidine core to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a sequence involving reduction of a nitrile to a primary amine, followed by protection and subsequent N-alkylation with allyl bromide, sets the stage for ring-closing metathesis. This reaction can forge an eight-membered ring fused to the azetidine core. nih.gov Such strategies enable significant skeletal diversification, moving beyond simple substituent changes to create fundamentally new molecular frameworks.

Automated synthesis platforms have been developed to accelerate the creation of C(sp3)-enriched drug-like molecules from azetidine precursors. nih.govacs.org These systems can perform sequential generation of organozinc reagents from azetidine halides followed by Negishi cross-coupling reactions in a continuous flow setup. acs.org This high-throughput approach allows for the rapid functionalization of the azetidine scaffold with a wide array of alkyl and aryl groups, making it highly suitable for generating extensive libraries for medicinal chemistry programs. nih.govacs.org

The aza-Michael addition is another effective reaction for derivatizing azetidine-based scaffolds. Starting with an α,β-unsaturated ester derivative of azetidinone, various NH-heterocycles (such as pyrazole, imidazole, and indole) can be added to create novel heterocyclic amino acid derivatives. mdpi.com This method demonstrates good substrate tolerance and high yields, providing a straightforward path to new classes of compounds built upon the azetidine core. mdpi.com The synthesis of spirocyclic NH-azetidines through Kulinkovich-type reactions further highlights the potential for creating diverse and densely functionalized azetidines. rsc.org These varied synthetic routes underscore the utility of the this compound scaffold in generating lead-like molecules for drug discovery, particularly for targets within the central nervous system. nih.gov

| Strategy | Key Reactions | Resulting Scaffolds | Application | Reference |

|---|---|---|---|---|

| Skeletal Diversity Generation | Ring-Closing Metathesis, Pictet-Spengler, Ugi reactions | Fused, bridged, and spirocyclic ring systems | Creation of structurally unique molecular frameworks for CNS-focused libraries. | nih.gov |

| Automated High-Throughput Synthesis | Negishi Cross-Coupling | C(sp3)-enriched azetidine derivatives | Rapid generation of diverse libraries for drug discovery. | nih.govacs.org |

| Aza-Michael Addition | Conjugate addition of NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | Synthesis of novel heterocyclic amino acid derivatives. | mdpi.com |

| Strain-Release Functionalization | Coupling with Grignard reagents, Radical additions | Densely functionalized azetidines, spirocyclic NH-azetidines | Accessing complex azetidine cores that are otherwise difficult to synthesize. | rsc.org |

Advanced Spectroscopic Characterization for Structural Elucidation of Azetidin 3 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Framework Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for mapping the proton and carbon skeletons of azetidin-3-yl benzoate (B1203000).

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J). For azetidin-3-yl benzoate, the spectrum is predicted to show distinct signals for the azetidine (B1206935) ring protons and the benzoate aromatic protons.

Azetidine Ring Protons: The four-membered azetidine ring contains a methine proton (CH) at the 3-position and two sets of methylene (B1212753) protons (CH₂) at the 2- and 4-positions. The methine proton, being attached to the oxygen of the ester, would appear as a multiplet in the downfield region (likely δ 5.0-5.5 ppm). The methylene protons would appear as complex multiplets further upfield, typically between δ 3.5-4.5 ppm, due to coupling with each other and the methine proton.

Benzoate Protons: The aromatic protons of the benzoate group would resonate in the typical aromatic region (δ 7.4-8.1 ppm) rsc.org. The protons ortho to the carbonyl group are expected to be the most deshielded and appear furthest downfield (around δ 8.0 ppm) as a doublet. The meta and para protons would appear as multiplets at slightly higher fields rsc.org.

¹³C NMR Spectroscopy: This method provides a count of the unique carbon environments in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and would produce a characteristic peak in the δ 165-170 ppm range rsc.org.

Aromatic Carbons: The carbons of the benzene (B151609) ring would appear between δ 128-134 ppm. The carbon attached to the ester group (ipso-carbon) would be distinct from the others rsc.org.

Azetidine Carbons: The C3 carbon, bonded to the oxygen atom, would be found in the δ 60-70 ppm range. The C2 and C4 carbons would be located further upfield, typically in the δ 45-55 ppm region.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Azetidine CH -3 | 5.0 - 5.5 (m) | 60 - 70 |

| Azetidine CH ₂-2,4 | 3.5 - 4.5 (m) | 45 - 55 |

| Benzoate C=O | - | 165 - 170 |

| Benzoate C -ipso | - | ~130 |

| Benzoate C H-ortho | 8.0 - 8.1 (d) | ~129 |

| Benzoate C H-meta | 7.4 - 7.6 (t) | ~128 |

| Benzoate C H-para | 7.5 - 7.7 (t) | ~133 |

This table presents predicted data based on known values for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the methine proton (H-3) and the methylene protons (H-2/H-4) of the azetidine ring, confirming their connectivity. It would also show correlations among the ortho, meta, and para protons on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as correlating the signal at δ ~5.2 ppm to the C-3 carbon and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different parts of the molecule. Key correlations would include the one between the azetidine H-3 proton and the benzoate carbonyl carbon, confirming the ester linkage. Correlations between the ortho-aromatic protons and the carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and relative stereochemistry. For this compound, NOESY could reveal spatial proximities between protons on the azetidine ring and those on the benzoate ring, helping to define the preferred conformation of the molecule in solution ipb.pt.

Variable Temperature NMR Studies for Conformational Dynamics

The four-membered azetidine ring is not planar and can undergo rapid ring-puckering at room temperature. Variable Temperature (VT) NMR studies can provide insight into these conformational dynamics. By lowering the temperature, the rate of this conformational exchange can be slowed. If the exchange is slow enough on the NMR timescale, separate signals for protons in different conformational environments (e.g., axial and equatorial) may be observed, allowing for the determination of the energy barrier of the ring-flipping process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₁NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula mdpi.com.

Calculated Exact Mass for this compound

| Formula | Ion | Theoretical m/z |

| C₁₀H₁₁NO₂ | [M+H]⁺ | 178.0863 |

| C₁₀H₁₁NO₂ | [M+Na]⁺ | 200.0682 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and fragmenting it to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the precursor ion researchgate.net.

For the protonated molecule of this compound ([M+H]⁺, m/z 178.0863), a likely fragmentation pathway would involve the cleavage of the ester bond. This would be expected to produce two major, highly characteristic fragment ions:

Benzoyl Cation: A highly stable fragment with an m/z of 105.0335, corresponding to the [C₇H₅O]⁺ ion. This is a common and often dominant fragment for benzoate esters.

Azetidinyl Fragment: Cleavage could also lead to fragments derived from the azetidine ring. For instance, loss of benzoic acid from the parent ion would result in an ion at m/z 56.0495, corresponding to the azetinyl cation [C₃H₆N]⁺.

Analysis of these fragmentation pathways provides robust confirmation of the connectivity between the azetidine and benzoate moieties.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Characteristic Functional Group Identification (e.g., Ester C=O, Azetidine N-C)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the azetidine ring, the benzoate group, and the ester linkage.

The ester functional group gives rise to one of the most prominent bands in the IR spectrum. The C=O stretching vibration (νC=O) of an ester is typically observed as a strong, sharp absorption in the region of 1750–1735 cm⁻¹ for saturated esters. spectroscopyonline.comlibretexts.org For aromatic esters like phenyl benzoate, this stretching frequency is often found at slightly lower wavenumbers, typically between 1730 cm⁻¹ and 1715 cm⁻¹, due to conjugation with the aromatic ring. researchgate.net This intense band is also active in the Raman spectrum. ias.ac.inresearchgate.net In addition to the carbonyl stretch, esters exhibit two characteristic C-O stretching vibrations: an asymmetric C-O-C stretch (νas(C-O-C)) typically found between 1300 cm⁻¹ and 1150 cm⁻¹, and a symmetric C-O-C stretch (νs(C-O-C)) between 1100 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com

The azetidine ring , a four-membered nitrogen-containing heterocycle, has characteristic vibrational modes, although they can be more complex to assign. The N-H stretching vibration, if the nitrogen is secondary, appears in the 3500–3200 cm⁻¹ region. The C-N stretching vibrations within the ring are typically found in the fingerprint region of the spectrum, generally between 1250 cm⁻¹ and 1020 cm⁻¹. researchgate.net High-resolution FTIR spectra of the parent compound, azetidine, have identified specific ring motions, including a ring deformation mode at approximately 648 cm⁻¹ and a β-CH₂ rock at 737 cm⁻¹. researchgate.net These modes, while potentially shifted due to substitution, are indicative of the strained four-membered ring structure.

The benzoate group contributes vibrations characteristic of a substituted benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations that appear as a series of bands in the 1600–1450 cm⁻¹ region. vscht.cz

The combined analysis of IR and Raman spectra allows for a confident identification of these key functional groups, providing a clear vibrational fingerprint for the this compound structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Ester (Aromatic) | C=O Stretch | 1730 - 1715 | IR (Strong), Raman (Moderate) |

| Ester | Asymmetric C-O-C Stretch | 1300 - 1150 | IR (Strong) |

| Ester | Symmetric C-O-C Stretch | 1100 - 1000 | IR (Strong) |

| Azetidine | N-H Stretch (if secondary) | 3500 - 3200 | IR (Moderate, Broad) |

| Azetidine | C-N Stretch | 1250 - 1020 | IR (Moderate) |

| Azetidine | Ring Deformation | ~648 | IR (Moderate) |

| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 | IR (Moderate), Raman (Strong) |

| Benzene Ring | Aromatic C=C Stretch | 1600 - 1450 | IR (Moderate), Raman (Strong) |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it an unparalleled tool for the unambiguous structural elucidation of novel compounds. mdpi.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (XRD) is the gold standard for determining the molecular structure of a compound. springernature.com The technique requires a high-quality single crystal, which, when irradiated with X-rays, produces a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. thieme-connect.de

For a chiral molecule like this compound, XRD is particularly crucial as it can establish the absolute configuration of its stereocenters. This is achieved through the analysis of anomalous dispersion, an effect where the scattering of X-rays by electrons is slightly out of phase. researchgate.net This phenomenon, particularly when using copper radiation for organic molecules, causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully analyzing these differences, the absolute structure of the molecule in the crystal can be determined. nih.govnih.gov The Flack parameter is a critical value in this analysis; a value close to zero for the correct enantiomer confirms the absolute configuration assignment with high confidence. researchgate.net

While a specific crystal structure for this compound is not publicly available, numerous studies on related azetidine derivatives demonstrate the power of this technique. For example, the crystal structures of complex azetidine-based scaffolds have been determined, revealing detailed conformational features and stereochemical relationships. researchgate.netnih.govacs.org These studies confirm that XRD provides unequivocal proof of structure, which is essential for validating synthetic pathways and understanding structure-activity relationships.

| Structural Information | Description |

|---|---|

| Molecular Connectivity | Unambiguous determination of how atoms are bonded together. |

| Bond Lengths | Precise distances between bonded atoms (typically to ±0.001 Å). |

| Bond Angles | Precise angles between adjacent bonds (typically to ±0.1°). |

| Torsional Angles | Defines the conformation of the molecule and the puckering of rings like azetidine. |

| Absolute Configuration | Determination of the 3D arrangement of atoms at chiral centers (e.g., R/S configuration). nih.gov |

| Crystal Packing | Information on intermolecular interactions such as hydrogen bonding and van der Waals forces. |

Co-crystal Structure Analysis of this compound Derivatives

Co-crystals are crystalline structures containing two or more different molecular components in a stoichiometric ratio within the same crystal lattice. rsc.orgresearchgate.net The formation of co-crystals, driven by non-covalent interactions like hydrogen bonding, can significantly alter the physicochemical properties of a compound. Analyzing the structure of co-crystals provides deep insights into supramolecular chemistry and the nature of intermolecular forces.

Derivatives of this compound are potential candidates for co-crystal formation. The azetidine ring contains a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the nitrogen), while the benzoate moiety contains hydrogen bond acceptors (the carbonyl and ester oxygens). These features allow for the formation of robust supramolecular synthons with suitable co-former molecules, such as other carboxylic acids or amides.

Single crystal X-ray diffraction is the primary tool for analyzing co-crystal structures. It reveals how the different components are arranged in the crystal lattice and precisely maps the intermolecular interactions holding them together. For instance, studies on co-crystals of benzoic acid derivatives with other active molecules have successfully elucidated complex hydrogen-bonding networks. nih.govmdpi.comresearchgate.net In a hypothetical co-crystal of an this compound derivative, XRD could identify specific interactions, such as a hydrogen bond between the azetidine N-H group and a carboxylic acid co-former. This analysis is crucial for rational design in crystal engineering, where the goal is to create new solid forms with tailored properties.

Computational Chemistry and Theoretical Investigations of Azetidin 3 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules. DFT calculations are instrumental in understanding the fundamental electronic and structural properties of azetidin-3-yl benzoate (B1203000).

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For azetidin-3-yl benzoate, the conformational landscape is primarily defined by two key degrees of freedom: the puckering of the strained four-membered azetidine (B1206935) ring and the torsional angle around the C-O single bond connecting the azetidine and benzoate moieties.

Theoretical conformational analysis, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface associated with these rotations and inversions. By scanning these dihedral angles, computational chemists can identify all low-energy conformers (local minima) and the transition states that separate them. The results of such an analysis reveal the relative stability of different conformations and the energy barriers to interconversion, providing a detailed picture of the molecule's preferred shapes.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Azetidine Puckering Angle | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~0° (planar ester) | 15° | 0.00 |

| 2 | ~180° (anti-planar) | 15° | 5.14 |

Note: This table is illustrative, representing the type of data generated from a conformational analysis. The values are based on typical findings for similar small organic molecules.

Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful sapub.orgyoutube.com.

HOMO: Represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to have significant density on the electron-rich phenyl ring and the nitrogen atom of the azetidine ring.

LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to be localized on the electron-deficient carbonyl group (C=O) of the benzoate moiety, which acts as an electron-accepting region rsc.org.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and a positive potential (blue) near the azetidine N-H proton, a potential hydrogen-bond donor site.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This table provides representative values for a molecule of this type as would be determined by DFT calculations.

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. For this compound, a potential reaction of interest is the hydrolysis of the ester bond. DFT calculations can be used to model the entire reaction pathway, for example, a base-catalyzed hydrolysis.

This analysis involves identifying and calculating the energies of the reactants, any intermediates (such as a tetrahedral intermediate), the products (azetidin-3-ol and sodium benzoate), and, most importantly, the transition states connecting them. The energy of the highest transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies provide a step-by-step molecular movie of the bond-breaking and bond-forming processes, offering insights that are fundamental to understanding and controlling the chemical transformations of the molecule.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts nih.govrsc.org. Calculations are typically performed on the optimized geometry of the molecule. The computed magnetic shielding constants are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) or by using a linear scaling approach derived from comparing calculated and experimental values for a set of known molecules nih.gov. The close agreement between predicted and experimental spectra can confirm the proposed structure.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, N-H bend, C-H stretch). Comparing the calculated frequencies and intensities with an experimental IR spectrum helps in assigning the observed absorption bands to specific vibrational modes, aiding in the structural characterization of the molecule.

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) | Difference (ppm) |

|---|---|---|---|

| C=O (ester) | 166.5 | 167.2 | -0.7 |

| C-ipso (benzoate) | 130.1 | 130.8 | -0.7 |

| C-ortho (benzoate) | 129.5 | 129.9 | -0.4 |

| C-meta (benzoate) | 128.4 | 128.7 | -0.3 |

| C-para (benzoate) | 133.0 | 133.5 | -0.5 |

| CH-O (azetidine) | 65.2 | 65.9 | -0.7 |

Note: This table illustrates how calculated NMR data is compared to experimental values to validate a structure. The presented values are hypothetical but representative of the accuracy achievable with modern DFT methods.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static, minimum-energy structures, molecular dynamics (MD) simulations explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

An MD simulation of this compound, typically in a simulated box of solvent like water or chloroform, would reveal its dynamic conformational landscape. The simulation trajectory can be analyzed to determine which conformations are most populated at a given temperature and how quickly the molecule transitions between them. This provides a more realistic picture of the molecule's behavior in solution compared to the gas-phase, zero-Kelvin picture from DFT optimizations.

Key insights from MD simulations would include:

The flexibility of the azetidine ring and the characteristic timescale of its puckering motions.

The range of torsional angles sampled by the ester linkage, highlighting the dynamic interplay between the two ring systems.

The formation and lifetime of intramolecular and intermolecular hydrogen bonds, for instance, between the azetidine N-H group and solvent molecules.

This information is crucial for understanding how the molecule's flexibility and solvent interactions influence its properties and biological activity.

Applications of Azetidin 3 Yl Benzoate As a Synthetic Intermediate and Building Block

Chiral Auxiliary and Ligand Development

The development of chiral ligands and auxiliaries is paramount for achieving high levels of stereocontrol in asymmetric synthesis. The rigid and stereochemically defined scaffold of the azetidine (B1206935) ring makes its derivatives, such as azetidin-3-yl benzoate (B1203000), attractive candidates for such applications.

Chiral 3-hydroxyazetidine derivatives have demonstrated considerable efficacy as ligands in asymmetric catalysis. These ligands have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes, showcasing excellent catalytic activities and enantioselectivities researchgate.net. The strategic placement of substituents on the azetidine ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing the stereochemical outcome of the catalyzed reaction.

While direct studies on azetidin-3-yl benzoate as a chiral ligand are not extensively documented, its structural relationship to 3-hydroxyazetidines suggests its potential as a precursor for the synthesis of novel chiral ligands. The benzoate group can be readily hydrolyzed to reveal the hydroxyl functionality, which is crucial for coordination to a metal center. Alternatively, the benzoate ester itself could modulate the ligand's properties or serve as a protecting group during the synthesis of more complex ligand architectures. The synthesis of new C2-symmetric 2,4-disubstituted azetidines, which have been applied in enantioselective catalysis, further underscores the potential of the azetidine framework in designing effective chiral ligands researchgate.net.

The application of chiral azetidine-derived organocatalysts in asymmetric aldol (B89426) reactions has also been reported, yielding products with excellent enantioselectivities nih.gov. This highlights the versatility of the azetidine scaffold in various modes of asymmetric catalysis.

Construction of Complex Molecular Architectures

The unique structural features of this compound make it a valuable building block for the synthesis of complex organic molecules, particularly novel heterocyclic systems and advanced chemical intermediates.

The azetidine ring serves as a versatile scaffold for the construction of a diverse range of heterocyclic compounds. For instance, new heterocyclic amino acid derivatives containing the azetidine ring have been synthesized through aza-Michael addition reactions mdpi.comktu.edunih.gov. These reactions leverage the reactivity of the azetidine nitrogen to form new carbon-nitrogen bonds, leading to the creation of more complex molecular frameworks.

This compound can act as a key intermediate in the synthesis of such novel heterocycles. The benzoate group can be transformed into other functionalities, or the azetidine ring can be opened or expanded to generate larger heterocyclic systems. For example, the synthesis of azetidin-3-ones from N-propargylsulfonamides provides a versatile intermediate that can be further elaborated into a variety of functionalized azetidines nih.gov. The synthesis of azetidinone derivatives is a well-established field, with numerous methodologies available for the construction of these four-membered lactams researchgate.net.

The following table provides examples of heterocyclic systems synthesized from azetidine precursors:

| Starting Material Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

| (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | 3-(Pyrazol-1-yl)azetidine derivatives | nih.gov |

| (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | 3-(Pyrrolidin-1-yl)azetidine derivatives | mdpi.com |

| N-propargylsulfonamides | Gold-Catalyzed Oxidative Cyclization | Chiral Azetidin-3-ones | nih.gov |

This compound can serve as a precursor for the synthesis of a variety of advanced chemical building blocks. The ability to functionalize the azetidine ring at different positions allows for the creation of a library of substituted azetidines with diverse chemical properties. Methods for the synthesis of substituted azetines, which are unsaturated precursors to azetidines, have been developed, providing access to a new range of functionalized four-membered rings nih.gov.

The synthesis of 3-amino-azetidine derivatives, which are precursors to many biologically active compounds, can be achieved through processes involving mesylate displacement on an azetidinol (B8437883) starting material google.com. This compound, through hydrolysis to the corresponding alcohol and subsequent conversion to a mesylate, can be a key intermediate in such synthetic routes. These 3-amino-azetidines are then used to prepare compounds with various biological applications, including fluoroquinolone azetidines and antiviral agents google.com.

Methodological Advancements in Organic Synthesis

The inherent ring strain of the azetidine moiety is a key feature that has been exploited in the development of novel synthetic methodologies.

The concept of strain-release has been effectively utilized to drive chemical reactions involving azetidines. The high ring strain associated with azabicyclo[1.1.0]butanes, which can be considered as activated forms of azetidines, allows for their use in modular syntheses. For instance, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism rsc.org.

Furthermore, a four-component strain-release-driven synthesis of functionalized azetidines has been developed, leveraging the ring-opening of azabicyclo[1.1.0]butane nih.gov. This methodology allows for the rapid assembly of a diverse library of substituted azetidines. Similarly, the reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been investigated in polar strain-release reactions to synthesize diversely substituted 2-(trifluoromethyl)azetidines nih.gov.

Radical strain-release photocatalysis has also emerged as a powerful tool for the synthesis of azetidines. This method provides access to difunctionalized azetidines in a single step through the interception of radical intermediates by azabicyclo[1.1.0]butanes unipd.it. The use of less-strained four-membered ring systems like azetidines in strain-driven radical cycloaddition reactions is a developing area, with reports of boronyl-radical-catalyzed radical [4 + 2] cycloaddition reactions to form polysubstituted piperidines thieme-connect.com.

The following table summarizes different strain-release methodologies involving azetidine-related precursors:

| Precursor | Reaction Type | Product | Key Feature | Reference |

| Azabicyclo[1.1.0]butane | Nucleophilic Addition | 3-Arylated Azetidines | Strain-release arylation | rsc.org |

| Azabicyclo[1.1.0]butane | Four-Component Reaction | Functionalized Azetidines | Strain-release-driven anion relay | nih.gov |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Polar Strain-Release | 2-(Trifluoromethyl)azetidines | Access to fluorinated azetidines | nih.gov |

| Azabicyclo[1.1.0]butane | Radical Strain-Release Photocatalysis | Difunctionalized Azetidines | Single-step difunctionalization | unipd.it |

| Azetidines | Boronyl-Radical-Catalyzed [4+2] Cycloaddition | Polysubstituted Piperidines | Ring expansion to piperidines | thieme-connect.com |

Development of Novel Reaction Pathways and Reagents Incorporating this compound

The exploration of this compound as a versatile synthetic intermediate has led to the investigation of novel reaction pathways that capitalize on the unique reactivity of the strained four-membered azetidine ring and the properties of the benzoate group. While still an emerging area of research, the development of new synthetic methodologies focusing on this compound holds significant promise for accessing diverse and complex molecular architectures. These efforts are primarily centered on leveraging this compound in transformations such as nucleophilic substitution, cross-coupling reactions, and the generation of novel reactive intermediates.

A key precursor in many of these proposed pathways is N-tert-butoxycarbonyl-3-hydroxyazetidine (N-Boc-3-hydroxyazetidine), which can be readily converted to N-Boc-azetidin-3-yl benzoate. This esterification is often achieved through standard procedures or under Mitsunobu conditions, which allow for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. nih.govorganic-chemistry.org The resulting benzoate ester is then poised for a variety of subsequent transformations.

One of the most promising areas of development is the use of this compound in palladium-catalyzed cross-coupling reactions . The C–O bond of the benzoate group can be activated under palladium catalysis, enabling the coupling of the azetidine core with a wide range of partners. This approach is analogous to the well-established coupling reactions of aryl and vinyl esters. Research in this area is focused on developing catalyst systems that are effective for the activation of the C–O bond in the strained azetidine ring, which can present unique challenges. The ability to perform such couplings would provide a direct and modular route to 3-substituted azetidines, which are valuable motifs in medicinal chemistry.

Another significant avenue of research is the application of this compound in nucleophilic substitution reactions . The benzoate anion is a competent leaving group, facilitating the displacement by various nucleophiles to introduce diverse functionalities at the 3-position of the azetidine ring. The development of novel reagents for these transformations is an active area of investigation. For instance, the use of organometallic reagents, enamines, and other soft nucleophiles is being explored to expand the scope of accessible 3-substituted azetidines. The stereochemical outcome of these reactions is of particular interest, as it can be influenced by the nature of the nucleophile, the solvent, and the protecting group on the azetidine nitrogen.

Furthermore, this compound can serve as a precursor for the generation of novel reactive intermediates . For example, under specific conditions, elimination reactions could lead to the formation of azetine intermediates, which could then participate in cycloaddition or other pericyclic reactions. The development of reagents and conditions to control the formation and subsequent reactivity of such transient species is a frontier in the synthetic chemistry of azetidines.

The table below summarizes some of the investigated and proposed reaction pathways incorporating this compound and its derivatives.

| Reaction Pathway | Reagents and Conditions | Product Type | Research Focus |

| Mitsunobu Esterification | Benzoic acid, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) | N-Protected this compound | Optimization of reaction conditions for sterically hindered substrates. |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), organoboron or organotin reagents | 3-Aryl, 3-alkenyl, or 3-alkynyl azetidines | Development of efficient catalyst systems for C–O bond activation in the azetidine ring. |

| Nucleophilic Substitution | Various nucleophiles (e.g., organocuprates, stabilized carbanions, heterocycles) | 3-Substituted azetidines | Exploration of the scope of nucleophiles and control of stereoselectivity. |

| Generation of Azetine Intermediates | Strong, non-nucleophilic bases | Azetine derivatives via cycloadditions | Design of precursors and reaction conditions to trap the reactive intermediate. |

These developing methodologies underscore the potential of this compound as a pivotal building block in modern organic synthesis. Continued research into novel reagents and catalytic systems is expected to further unlock the synthetic utility of this versatile compound.

Q & A

Basic Research Questions

Q. How can X-ray crystallography be employed to determine the crystal structure of azetidin-3-yl benzoate derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with the SHELX software suite for data processing and refinement. Key steps include:

- Growing high-quality crystals under controlled conditions (e.g., solvent evaporation).

- Collecting intensity data with a diffractometer, followed by phase determination via direct methods (SHELXS/SHELXD).

- Refining the structure using SHELXL, incorporating restraints for disordered regions and validating geometry with tools like PLATON .

Q. What synthetic strategies are effective for preparing this compound derivatives?

- Methodological Answer : Evaluate biosynthetic pathways using computational tools to predict feasible routes. For example:

- Assess theoretical pathway feasibility via metabolic reconstruction, scoring steps based on enzymatic compatibility and intermediate stability (e.g., benzoate-to-dihydroxybenzoate conversion frameworks) .

- Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products, validated by HPLC or LC-MS .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with fluorescence detection to monitor degradation under varying storage temperatures (e.g., -20°C for ≤5 days stability) .

- Spectroscopy : Employ / NMR to confirm structural integrity, referencing databases like NIST Chemistry WebBook for benchmark spectra .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the coordination behavior of this compound in metal complexes?

- Methodological Answer :

- Perform DFT/B3LYP calculations to model metal-ligand interactions (e.g., Zn(II) complexes). Compare computed NMR chemical shifts with experimental data to validate dimerization or bridging coordination modes .

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity in catalytic systems.

Q. What experimental strategies resolve contradictions between computational pathway predictions and empirical yields in this compound synthesis?

- Methodological Answer :

- Conduct sensitivity analysis on pathway parameters (e.g., enzyme kinetics, substrate inhibition) using tools like COPASI.

- Validate discrepancies via isotopic labeling (e.g., -benzoate) to trace bottlenecks in flux balance analysis .

Q. How can PROTAC linker design incorporating this compound enhance JAK2 kinase inhibition?

- Methodological Answer :

- Co-crystallize this compound derivatives with JAK2’s JH1 domain (PDB: 6WTP) to identify binding interactions.

- Optimize linker length and rigidity using molecular dynamics simulations to improve ternary complex formation (PROTAC-E3 ligase-target protein) .

Q. What protocols ensure reliable literature retrieval for this compound’s physicochemical properties?

- Methodological Answer :

- Prioritize authoritative databases (e.g., SciFinder, Reaxys) over unreliable sources (e.g., BenchChem). Cross-reference CAS Registry Numbers (e.g., 36476-78-5 for azetidine-3-carboxylic acid derivatives) .

- Validate data via peer-reviewed crystallographic repositories (e.g., CCDC) or spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products